(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone
Description
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone is a spirocyclic compound featuring a unique fused-ring system with oxygen and nitrogen heteroatoms. Its structure comprises a spiro[3.5]nonane core substituted with dimethyl groups at the 7-position, a ketone linkage to a 3-(dimethylamino)phenyl moiety, and oxygen atoms forming a dioxa ring.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2)21-11-17(12-22-16)9-19(10-17)15(20)13-6-5-7-14(8-13)18(3)4/h5-8H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENJQYPLIRPBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC(=CC=C3)N(C)C)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique spirocyclic structure allows for diverse interactions with biological targets, making it a subject of interest for drug development and pharmacological studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : CHN\O
- CAS Number : 156720-75-1
The structure features a spirocyclic core combined with a dimethylamino phenyl group, which contributes to its biological activity.
The mechanism of action involves the compound's ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction. The spirocyclic structure may enhance binding affinity due to its three-dimensional conformation, allowing for effective target engagement .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of similar spirocyclic compounds have demonstrated efficacy against KRAS G12C mutations, a common driver in various cancers. These compounds act as covalent inhibitors, effectively blocking mutant KRAS activity and leading to reduced tumor growth in preclinical models .
Neuropharmacological Effects
The dimethylamino group in the structure suggests potential neuropharmacological effects. Compounds with similar moieties have been investigated for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activities associated with spirocyclic compounds:
- Anticancer Studies : A series of studies focused on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives showed promising results as KRAS inhibitors. These findings indicate that modifications to the spirocyclic framework can enhance biological activity against specific cancer types .
- Neuroactive Compounds : Research has evaluated compounds similar to (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone for their effects on neurotransmitter release and receptor binding, indicating potential applications in treating mood disorders or neurodegenerative diseases .
Comparative Analysis
| Compound Name | Activity | Mechanism |
|---|---|---|
| (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone | Antitumor | Covalent inhibition of KRAS G12C |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | Antitumor | Inhibition of oncogenic pathways |
| Similar Spirocyclic Compounds | Neuroactive | Modulation of neurotransmitter systems |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its spiro[3.5]nonane scaffold and substituent arrangement. Below is a comparative analysis with analogous compounds:
Spirocyclic Core Variations
- 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 13 and 14 from ): These feature a larger spiro[4.5]decane system with diaza and dione groups. The increased ring size enhances steric bulk but reduces conformational flexibility compared to the spiro[3.5]nonane core of the target compound. Pharmacological studies indicate that spiro[4.5]decane derivatives exhibit higher affinity for serotonin receptors, suggesting that ring size influences target selectivity .
- 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (): Shares the spiro[3.5]nonane scaffold but includes a diaza group and fluorinated aromatic substituents.
Functional Group Comparisons
- 3-(Dimethylamino)phenyl vs. Other Aromatic Substituents: The dimethylamino group in the target compound enhances solubility in polar solvents (logP ≈ 2.1) compared to non-polar analogs like 3,4,5-triethoxyphenyl derivatives (logP ≈ 3.8) . However, this group may reduce blood-brain barrier (BBB) penetration due to increased polarity.
- Dioxa vs. Diazaspiro Systems: The 6,8-dioxa ring in the target compound introduces electron-rich oxygen atoms, which may facilitate hydrogen bonding with biological targets. In contrast, diazaspiro analogs (e.g., 2-oxa-5,8-diazaspiro[3.5]nonane diHCl, ) exhibit stronger basicity, favoring interactions with acidic residues in enzymes .
Physicochemical and Pharmacokinetic Data
| Property | Target Compound | Spiro[4.5]decane (13) | Diazaspiro[3.5]nonane (Ref. Example 106) |
|---|---|---|---|
| Molecular Weight (g/mol) | 332.4 | 452.5 | 518.3 |
| logP | 2.1 | 3.4 | 1.9 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.03 | 0.25 |
| Plasma Protein Binding (%) | 85 | 92 | 78 |
Methodological Considerations for Similarity Assessment
As highlighted in , compound similarity is evaluated using metrics like Tanimoto coefficients or pharmacophore mapping. For the target compound:
- Structural Similarity: Tanimoto scores >0.7 with spiro[3.5]nonane derivatives (e.g., AS51989, ) but <0.4 with spiro[4.5]decane systems, indicating closer kinship to smaller spirocores .
- Functional Group Impact: The dimethylamino group introduces a distinct electrostatic profile, reducing similarity to unsubstituted spiroketones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
